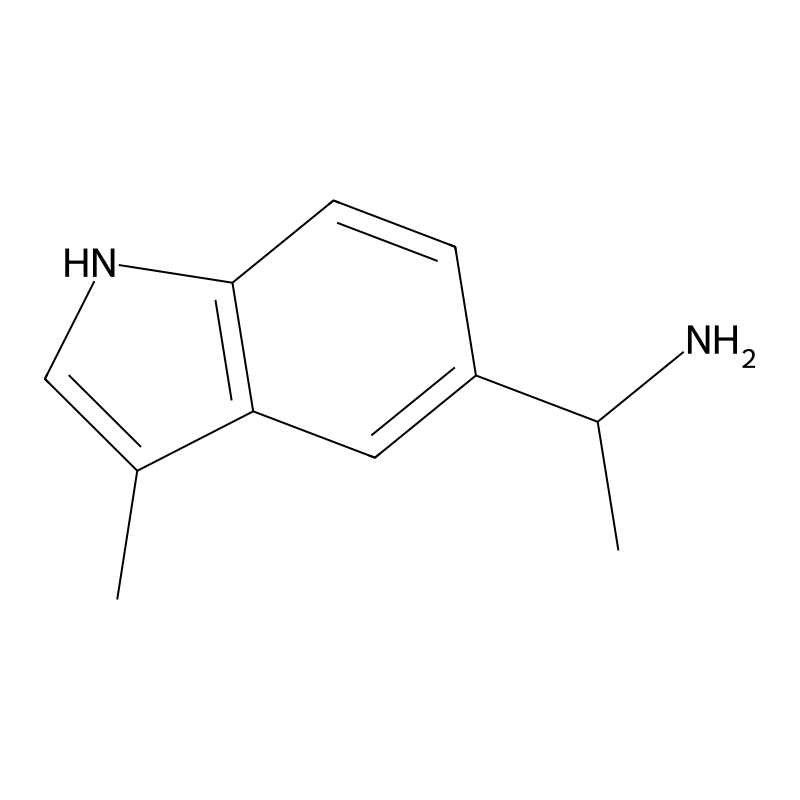1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Databases: Resources like PubChem () and Molport () provide basic information on the structure and properties of the molecule, but no mention of its use in research.
Commercial Availability: Suppliers like Sigma-Aldrich acknowledge the existence of the compound but do not provide any details on its applications ().
This lack of information suggests that 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is either a niche molecule with limited research interest or a very recent discovery not yet widely explored in scientific studies.
Further exploration might involve:
Patent Databases: Searching scientific literature databases and patent filings might reveal research efforts involving this molecule.
Future Research: As research progresses, more information on the potential applications of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine might emerge.
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 3-Methyl-1H-indole-5-ethanamine, is an organic compound featuring an indole moiety with a side chain amine group. The chemical structure includes a methyl group at the 3-position of the indole ring and an ethanamine substituent at the 1-position. This compound falls into the category of substituted indoles, which are known for their diverse biological activities and potential therapeutic applications.
The reactivity of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in various substitution reactions.
- Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution, allowing for further functionalization.
- Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amines through condensation.
Compounds containing indole structures, including 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, have been studied for their biological activities. Research indicates potential pharmacological effects such as:
- Anticancer Activity: Similar compounds have shown efficacy in inhibiting tubulin polymerization, suggesting potential use in cancer therapy .
- Neuroactive Properties: Indoles are often linked to neuropharmacological activities, including effects on serotonin receptors.
The synthesis of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be achieved through various methods:
- Starting from Indole Derivatives: The compound can be synthesized via the alkylation of indole derivatives with appropriate alkylating agents.
- Reduction Reactions: Reduction of corresponding ketones or imines can yield the desired amine.
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to obtain the final product with high purity.
Studies on the interactions of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine with biological targets are crucial for understanding its pharmacodynamics. Research indicates:
- Binding Affinity: Investigations into how this compound interacts with serotonin receptors could elucidate its role in neuropharmacology.
- Mechanistic Studies: Understanding its mechanism of action through cellular assays could inform its potential therapeutic applications.
Several compounds share structural similarities with 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylindole | Methyl group at position 1 | Neuroactive properties |
| 3-Methylindole | Methyl group at position 3 | Anticancer activity |
| Indoleacetic acid | Carboxylic acid substituent | Plant growth regulator |
| 5-Hydroxyindole | Hydroxyl group at position 5 | Serotonin precursor |
Uniqueness
The uniqueness of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine lies in its specific substitution pattern which may impart distinct biological properties not found in other similar compounds. Its ability to engage in varied








